N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Medicinal Chemistry Chemical Biology Procurement

Researchers face an evidence gap: no published SAR data exists for the 1,3,4-thiadiazole-2-nitrobenzamide chemotype. This compound provides a defined starting point for de novo exploration. • Aryl-Br enables cross-coupling; ortho-NO2 permits reduction-two orthogonal handles for library synthesis. • CAS 341943-27-9 ensures batch traceability for HPLC/LC-MS method development. • In stock for immediate global dispatch.

Molecular Formula C15H9BrN4O3S
Molecular Weight 405.23
CAS No. 341943-27-9
Cat. No. B2610279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
CAS341943-27-9
Molecular FormulaC15H9BrN4O3S
Molecular Weight405.23
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)[N+](=O)[O-]
InChIInChI=1S/C15H9BrN4O3S/c16-10-7-5-9(6-8-10)14-18-19-15(24-14)17-13(21)11-3-1-2-4-12(11)20(22)23/h1-8H,(H,17,19,21)
InChIKeyJWCFDJQUVVUMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Context for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide


N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole class. Its structure features a 2-nitrobenzamide moiety linked to a 5-(4-bromophenyl)-1,3,4-thiadiazole core [1]. The compound is listed in the PubChem database (CID 4413297) and is commercially available from multiple chemical vendors as a research chemical or building block. Despite its commercial availability, there is a notable absence of publicly deposited bioactivity data or primary research publications directly characterizing its biological or chemical performance [2].

1
Synthetic building block for 1,3,4-thiadiazole chemotype exploration.
Supports medicinal chemistry scaffold expansion.
2
No public bioactivity data available; entity is uncharacterized.
Requires de novo characterization for target-based studies.
3
Commercially available as a research chemical (CID 4413297).
Supports analytical and synthetic method development.

Generic Substitution Risk for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide


In the absence of published comparative performance data, substituting N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide with a close structural analog (e.g., replacing the 4-bromophenyl with 4-chlorophenyl or altering the nitro position) introduces undefined risk. The specific electronic and steric contributions of the 4-bromophenyl group and the ortho-nitrobenzamide moiety are known to critically influence molecular recognition, reactivity, and physicochemical properties in analogous thiadiazole series. However, as no head-to-head or cross-study quantitative evidence could be identified for this specific compound [1], any procurement decision based on assumed bioisosteric equivalence remains scientifically unsubstantiated. This evidence gap necessitates either commissioning a bespoke comparative study or selecting a compound with a richer evidence base if comparability is a critical requirement.

Structural analog substitution may alter electronic/steric profile. Replacing the 4-bromophenyl or ortho-nitro groups introduces undefined reactivity and recognition shifts.
Assumed bioisosteric equivalence is unsupported by comparator data. No head-to-head evidence exists to validate functional parity with 4-chlorophenyl or nitro-position analogs.
Comparability-critical workflows require in-house characterization. Procurement for quantitative SAR must include commissioning a bespoke comparative study.

Quantitative Differentiation Evidence for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide


No High-Strength Differential Evidence

An exhaustive search of primary literature, patents, and authoritative databases failed to uncover any quantitative, comparator-based evidence for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide. The PubChem record (CID 4413297) contains no bioassay results, and no study was found comparing this compound to its closest analogs (e.g., 4-chlorophenyl, 3-nitrobenzamide, or 4-bromobenzamide variants) in a defined assay system [1]. Consequently, no high-strength differential evidence tag (Direct head-to-head comparison, Cross-study comparable) can be assigned.

Differential Evidence
Data to verify
No comparator or bioactivity data available in public repositories (PubChem CID 4413297).
Supports procurement context; requires de novo characterization.
Uncharacterized entity for research use.
Medicinal Chemistry Chemical Biology Procurement

Validated Application Scenarios for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide


Chemical Probe Development

The compound can serve as a starting point for medicinal chemistry exploration of the 1,3,4-thiadiazole-2-nitrobenzamide chemotype. Its specific substitution pattern offers a unique vector for structure-activity relationship (SAR) studies, but only after its own baseline activity is established de novo, as no prior data exists to guide target selection [1].

Analytical Reference Standard

With a defined CAS number and commercial availability, the compound is suitable for use as a reference standard in analytical method development (e.g., HPLC, LC-MS) where a 1,3,4-thiadiazole scaffold with orthogonal functional groups is required for system suitability testing.

Click Chemistry or Bioconjugation Building Block

The presence of an aryl bromide and a nitro group theoretically enables further synthetic elaboration via cross-coupling or reduction, respectively. However, this application is purely chemical and has not been validated with this specific substrate in the published literature.

Application
Selection Property
Validation Focus
Chemical probe development
1,3,4-thiadiazole chemotype scaffold
De novo baseline activity characterization
Analytical reference standard
Registered CAS number; orthogonal functional groups
Method suitability testing (HPLC/LC-MS)
Synthetic building block
Aryl bromide / nitro group elaboration potential
Substrate-specific reaction validation
Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.